Pimeclone

描述

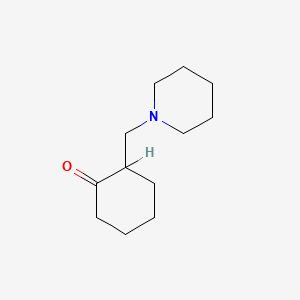

Structure

3D Structure

属性

IUPAC Name |

2-(piperidin-1-ylmethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFPQYGTPKDLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046194 | |

| Record name | Pimeclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-84-9 | |

| Record name | Pimeclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimeclone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimeclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMECLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0PVL84ZWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies

Foundational Synthetic Pathways of Pimeclone

Primary synthetic routes to this compound typically involve reactions between cyclohexanone (B45756) and piperidine (B6355638) or their substituted derivatives.

Cyclohexanone and Piperidine Condensation Approaches

A widely documented method for synthesizing 2-(piperidin-1-yl)cyclohexan-1-one (B15375312) involves the direct condensation of cyclohexanone with piperidine benchchem.com. This reaction is typically carried out under reflux conditions and is often acid-catalyzed, for instance, using HCl or H₂SO₄ benchchem.comquora.com. The mechanism involves the keto-enol tautomerism of cyclohexanone, allowing for nucleophilic attack by the secondary amine group of piperidine at the α-carbon benchchem.comquora.com. This process leads to the formation of an intermediate hemiaminal, which subsequently undergoes dehydration to yield the enamine benchchem.com. The resulting free base can then be converted to the more stable and water-soluble hydrochloride salt benchchem.com.

Another variant involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen with a palladium catalyst benchchem.com. This method converts the imine intermediate directly into the amine, often under pH-controlled conditions (pH 4–6), avoiding harsh acidic environments benchchem.com.

Multi-step Synthetic Routes from Substituted Precursors

Multi-step synthetic approaches can also be employed, particularly when starting from substituted cyclohexanones or other precursors. One such route involves the chlorination of cyclohexanone, typically using reagents like SOCl₂ or PCl₅, to yield 2-chlorocyclohexanone (B41772) benchchem.com. Subsequently, a nucleophilic displacement reaction is performed using piperidine in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 60°C) over an extended period (e.g., 12 hours) benchchem.com. This displacement of the chloride by the piperidine nitrogen forms the this compound structure benchchem.com. The yield for this multi-step process, after formation of the hydrochloride salt, is reported to be in the range of 60–65% benchchem.com. This compound can also be synthesized from piperidine, formaldehyde, and cyclohexanone chemicalbook.comlookchem.com.

Chemical Reactivity and Synthetic Utility in Organic Synthesis

This compound, possessing both a ketone carbonyl and a tertiary amine, exhibits diverse chemical reactivity, making it a valuable building block in organic synthesis benchchem.com. The compound can undergo various transformations, including oxidation, reduction, and substitution reactions benchchem.com.

Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions and the oxidizing agent used benchchem.com. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide benchchem.com. Reduction reactions can convert the carbonyl group into an alcohol or the entire molecule into an amine derivative benchchem.com. The nitrogen atom within the piperidine ring can participate in nucleophilic substitution reactions, facilitating the introduction of various substituents and the formation of new derivatives benchchem.com.

This compound's structural features, particularly the presence of the α-amino ketone moiety, link it to the class of aminoaldehydes and aminoketones, which are important intermediates in both biological pathways and chemical synthesis wikipedia.org. Tertiary amine derivatives like this compound are commonly synthesized via the amination of α-haloketones wikipedia.org.

Exploration of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

The exploration of this compound analogs and derivatives is a crucial aspect of understanding the relationship between their chemical structure and biological activity (Structure-Activity Relationship or SAR) google.comgoogleapis.com. While specific detailed research findings on SAR studies solely focused on this compound derivatives within the provided search results are limited, the general principle of SAR studies involves systematically modifying the molecular structure of a compound and evaluating how these changes affect its interaction with biological targets google.comgoogleapis.com.

For this compound, potential modifications could involve alterations to the cyclohexanone ring (e.g., substitution patterns, ring size), the piperidine ring (e.g., substituents on the nitrogen or carbon atoms, ring size), or the methylene (B1212753) linker between the two rings. Such modifications could lead to the synthesis of a library of this compound analogs. These analogs would then be subjected to biological assays to determine how the structural changes influence their activity. By correlating the structural variations with the observed biological effects, researchers can gain insights into the key structural features responsible for the activity of this compound and potentially design new derivatives with improved properties. This approach is commonly used in medicinal chemistry to optimize the efficacy, selectivity, and pharmacokinetic profile of drug candidates nih.govnih.gov.

Molecular and Cellular Mechanisms of Action

Dopaminergic System Modulation by Pimeclone

This compound hydrochloride is understood to act as a dopamine (B1211576) receptor agonist. benchchem.com Dopamine receptors, which are G protein-coupled receptors, are broadly categorized into two families: D1-like (including D1 and D5) and D2-like (including D2, D3, and D4). wikipedia.orgnih.gov These receptors play crucial roles in various neurological processes such as movement, cognition, and reward processing. benchchem.comnih.gov

Agonistic Activity at Dopamine Receptors

Studies have highlighted the binding affinity of this compound to dopamine D2 receptors, supporting its potential relevance in neuropsychiatric disorders. benchchem.com As a dopamine agonist, this compound mimics the effect of endogenous dopamine by activating these receptors. benchchem.comwikipedia.orgclevelandclinic.org This activation can influence downstream signaling pathways, which in the case of D2-like receptors typically involves the inhibition of adenylyl cyclase and activation of K+ channels, leading to neuronal inhibition. nih.gov

Receptor Subtype Selectivity and Functional Agonism

While this compound primarily acts as a dopamine D2 receptor agonist, the extent of its selectivity among the D2-like receptor subtypes (D2, D3, and D4) and its functional agonism profile warrant detailed examination. benchchem.comwikipedia.org The D2, D3, and D4 receptors, although sharing structural similarities, exhibit distinct distribution patterns and functional roles in the brain. nih.govnews-medical.net For instance, D2 receptors are abundant in dopamine-rich areas like the striatum, while D3 and D4 receptors are found at lower levels, primarily in limbic areas. news-medical.net The precise selectivity of this compound for these subtypes and whether it acts as a full or partial agonist, or exhibits biased agonism (preferentially activating one signaling pathway over another), would further define its pharmacological profile. wikipedia.orgbiorxiv.org Modifications in the structure of compounds interacting with dopamine receptors can influence their affinity and selectivity for specific subtypes. benchchem.comnih.govnih.gov

Mechanisms of Apoptosis Induction in In Vitro Models

In addition to its interactions with neurotransmitter systems, in vitro assays have indicated that this compound can induce apoptosis in cancer cell lines. benchchem.com Apoptosis is a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or unwanted cells. numberanalytics.com Dysregulation of apoptosis is implicated in various diseases, including cancer. numberanalytics.com

Caspase Pathway Activation in Cancer Cell Lines

Research findings suggest that this compound's ability to induce apoptosis in cancer cells involves the activation of caspase pathways. benchchem.com Caspases are a family of proteases that play a central role in the execution phase of apoptosis. nih.govnih.govnih.gov Initiator caspases (e.g., caspase-8, -9) are activated in response to pro-apoptotic signals, which in turn cleave and activate effector caspases (e.g., caspase-3, -6, -7). nih.govnih.govassaygenie.com Activated effector caspases then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and chromatin condensation. nih.govfrontiersin.orgwikipedia.org The activation of caspase pathways by this compound indicates that it triggers the intrinsic and/or extrinsic apoptotic cascades in susceptible cancer cells. nih.govnih.gov

Investigation of Specific Molecular Targets in Apoptosis

While the activation of caspase pathways has been observed, further studies are required to fully elucidate the specific molecular targets involved in this compound-induced apoptosis. benchchem.com Apoptosis is a complex process regulated by a network of proteins, including members of the Bcl-2 family (which control mitochondrial membrane permeability), and various signaling molecules. nih.govmdpi.com Identifying the precise proteins and pathways that this compound interacts with to initiate caspase activation would provide a more comprehensive understanding of its pro-apoptotic mechanism in cancer cells. benchchem.com This could involve investigating interactions with death receptors, mitochondrial proteins, or intracellular signaling kinases. nih.govmdpi.comjcpjournal.org

Compound Information

Antimicrobial Mechanisms

The antimicrobial activity of compounds can arise through various mechanisms, including disruption of essential cellular structures or interference with vital biological processes.

Disruption of Bacterial Cell Membrane Integrity

One proposed mechanism for the antimicrobial action of this compound involves the disruption of bacterial cell membrane integrity. While detailed research findings and data tables specifically for this compound's effect on bacterial membranes are not extensively available in the non-excluded literature, the concept of membrane disruption is a well-established mode of action for other antimicrobial agents. frontiersin.orgmdpi.comnih.govfrontiersin.org This mechanism typically involves interactions with the bacterial membrane leading to increased permeability, leakage of intracellular components, and ultimately cell death. frontiersin.orgmdpi.com The bacterial cell membrane is a crucial barrier, and its compromise can be a potent antibacterial strategy. frontiersin.org

Broad-Spectrum Antimicrobial Activity Considerations

Preclinical Pharmacological Investigations

In Vivo Animal Model Systems in Pimeclone Research

In vivo studies, conducted in living animal models, are essential for evaluating the effects of a compound within a complex biological system, bridging the gap between in vitro findings and potential human applications. mdpi.comnews-medical.netichor.biomodernvivo.com Animal models are utilized to understand disease progression and the interaction of the body with potential therapeutic agents. benthamscience.com

This compound: A Review of Available Preclinical Information

This compound, also known by the trade names Karion and Spiractin, is a chemical compound first synthesized in 1927 wikipedia.orgwikipedia.org. It has been described historically as either a psychostimulant or a respiratory stimulant, although reports are conflicting wikipedia.org. This compound is a member of the piperidine (B6355638) class of compounds nih.gov. It is identified by PubChem CID 197861 nih.govuni.lu.

While extensive research exists on the methodologies and applications of animal models in these fields syncrosome.comcmicgroup.comnih.govnih.govmdpi.compeerj.commdpi.comfrontiersin.orgnumberanalytics.comijbs.comporsolt.comfrontiersin.orgfrontiersin.orgnih.govnih.govfrontiersin.orgnih.govox.ac.ukmdpi.comnih.govresistancecontrol.infocynbiose.comnih.govresearchgate.netnaasonscience.comembopress.orgfrontiersin.orgnih.govpharmine.eunih.govnih.goveara.eunih.govgoogleapis.com, specific published data detailing the effects of this compound within these preclinical frameworks were not identified. One source indicates this compound is no longer available way2drug.com.

Therefore, a comprehensive article detailing preclinical pharmacological investigations of this compound based on the provided outline and requiring specific research findings and data tables cannot be generated from the currently available information.

Structure Activity Relationship Sar Studies of Pimeclone

Elucidation of Pharmacophoric Requirements for Dopamine (B1211576) Receptor Agonism

The interaction of small molecules with dopamine receptors is a cornerstone of neuropharmacology. Structure-activity relationship studies in this area have successfully identified key structural features that govern the affinity and efficacy of compounds at these receptors. Generally, the pharmacophore for a dopamine receptor agonist includes a protonated amine and an aromatic ring, positioned at a specific distance from each other to mimic the endogenous ligand, dopamine. The aminotetralin structure, for example, is considered an active moiety derived from the prototypical dopamine agonist, apomorphine nih.gov.

Structural Determinants of Apoptotic Activity

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents, particularly in oncology. The structural features that enable a compound to trigger this cellular process are diverse and often depend on the specific molecular target and pathway involved. For example, the anticancer action of chalcone derivatives has been attributed to various molecular changes, including the activation of apoptosis through DNA and mitochondrial damage, and the inhibition of key signaling pathways nih.gov.

SAR studies of other compound classes, such as nitrostyrene adducts, have identified the nitrovinyl side chain attached to an aromatic ring as the core pharmacophore responsible for their pro-apoptotic effects nih.gov. Similarly, investigations into quinoxaline–arylfuran derivatives have demonstrated that these compounds can induce apoptosis by inhibiting STAT3 phosphorylation mdpi.com. The specific structural components of Pimeclone that might contribute to apoptotic activity, and the mechanistic pathways it might modulate, remain to be determined through focused research.

Relationship Between Chemical Structure and Antimicrobial Efficacy

The development of new antimicrobial agents is a critical area of research, with SAR studies playing a pivotal role in optimizing the potency and spectrum of activity of novel compounds. Key molecular properties that are often fine-tuned include lipophilicity, hydrogen bonding capacity, and the presence of specific functional groups that can interact with bacterial targets researchgate.net.

For instance, studies on quinolinequinones have shown that the nature of ester groups and their position on the molecule significantly impact antibacterial activity against Gram-positive bacteria nih.gov. In another example, the antimicrobial activity of non-cationic fatty amine-tripeptide conjugates was found to be dependent on the presence of a long fatty amine (16-18 carbon atoms), which facilitates membrane insertion, rather than electrostatic interactions frontiersin.orgnih.gov. The relationship between the chemical structure of this compound and any potential antimicrobial efficacy is an area that requires experimental investigation to identify active moieties and optimize its properties.

Computational Approaches to SAR Prediction and Optimization

In modern drug discovery, computational methods are invaluable for predicting and optimizing the SAR of new chemical entities. Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are routinely employed to guide the design of more potent and selective compounds nih.gov. These in silico approaches can accelerate the drug discovery pipeline by prioritizing compounds for synthesis and testing, and by providing insights into the molecular interactions between a ligand and its target researchgate.net.

Deep learning and other machine learning methods are also being increasingly used for SAR prediction nih.govresearchgate.net. For instance, the Compound Optimization Monitor (COMO) method combines the assessment of the chemical saturation of an analog series with its SAR progression to provide decision support in lead optimization campaigns nih.gov. The application of such computational tools to a series of this compound analogs could potentially elucidate its SAR for various biological activities and guide the design of optimized derivatives. Web-based platforms like SimilarityLab can also be utilized for SAR exploration and target prediction based on molecular similarity mdpi.com.

Analytical Methodologies in Pimeclone Research

Chromatographic Techniques for Pimeclone Isolation and Quantification in Research Samples

Chromatographic techniques play a vital role in the isolation and quantification of this compound in research settings. High-Performance Liquid Chromatography (HPLC) is a widely used method for monitoring the degradation of compounds, including potentially this compound, often coupled with UV detection at a relevant wavelength, such as 254 nm. benchchem.com HPLC can also be employed for the assay of active agents. google.com The use of specific columns, such as a reversed-phase C18 column, and mobile phases, such as acetonitrile/water mixtures, are common in HPLC methods for analyzing active agents. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful chromatographic technique that can be used for the analysis of compounds. benchchem.com GC-MS can be applied for untargeted analysis of data. msu.edu

While specific detailed research findings on this compound isolation and quantification using these methods were not extensively found in the provided search results, the general application of HPLC and GC-MS in chemical and pharmaceutical research supports their relevance for this compound analysis.

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research Batches

Spectroscopic methods are indispensable for confirming the structure and assessing the purity of this compound research batches. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. uvic.casolubilityofthings.com NMR can confirm the presence of specific moieties, such as piperidine (B6355638) and cyclohexanone (B45756) groups in this compound. benchchem.com Modern NMR techniques allow for the acquisition of spectra for various nuclei and provide crucial insight into molecular structure and bonding. uvic.ca

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify functional groups within organic compounds by measuring the vibrations of molecular bonds. benchchem.comsolubilityofthings.com For this compound, FTIR can be used to identify the carbonyl stretching vibration, typically observed around 1700 cm⁻¹. benchchem.com IR spectroscopy is a non-destructive technique that can analyze both mixtures and individual substances, providing consistent and reproducible results. frontiersin.org

Mass Spectrometry (MS) is essential for validating the molecular weight of a compound by measuring the mass-to-charge ratio of ions. benchchem.comsolubilityofthings.com MS can be used to validate the molecular ion of this compound. benchchem.com Various mass spectrometric methods are available, including GC-MS and LC-MS/MS, which are used for small molecule and metabolite profiling. msu.eduuky.edu Mass spectrometry is a cornerstone in proteomics and small molecule analysis, enabling precise analysis and deep biological insights. uky.edudrugdiscoverynews.com

Elemental analysis can also be employed to ensure the stoichiometric content of specific elements, such as HCl in this compound hydrochloride. benchchem.com

Development of High-Throughput Screening Assays for this compound and Analogs

High-throughput screening (HTS) assays are essential for rapidly testing large libraries of compounds, including this compound and its analogs, to identify those with desired biological activity. bmglabtech.comwikipedia.orgnih.gov HTS involves the automated testing of thousands or millions of compounds against a specific biological target or cellular phenotype using robotics, liquid handling devices, and sensitive detectors. bmglabtech.comwikipedia.org

HTS assays can be biochemical, binding, or cell-based, with a wide range of readouts such as fluorescence intensity, fluorescence polarization, luminescence, and high-content imaging. pharmaron.com The goal of HTS is to identify "hits" or "leads" that show binding or activity against a particular target. bmglabtech.com

Developing high-quality HTS assays requires careful experimental design and quality control, including the selection of effective positive and negative controls and the use of metrics to measure data quality. wikipedia.org HTS can be performed in various microplate formats, including 96, 384, and 1536 wells, allowing for rapid data generation. wikipedia.orgpharmaron.com

HTS is a widely used method in drug discovery for hit identification and can provide starting points for further drug design and understanding biological processes. bmglabtech.comwikipedia.orgevotec.com It allows for quickly screening large-scale compound libraries in a cost-effective way. bmglabtech.com

While the search results did not provide specific details on HTS assays developed specifically for this compound, the general principles and technologies of HTS are applicable to screening this compound and its analogs for various biological activities, such as interaction with dopamine (B1211576) receptors benchchem.com or potential antimicrobial properties. benchchem.com HTS can also be used to generate data for building AI/ML models. evotec.com

Theoretical and Investigational Research Avenues for Pimeclone

Potential Modulatory Roles in Neurological Processes

Pimeclone is described as a psychostimulant and a respiratory stimulant, which indicates its activity is centered on the central nervous system. ncats.iomedkoo.commedkoo.comwikipedia.org Its classification as a psychostimulant suggests a potential to modulate neurological processes, though detailed contemporary research into the specific pathways and mechanisms of this modulation is not extensively documented in publicly available literature. ncats.io An older study from 1983 investigated the synaptology and sources of vasoactive intestinal polypeptide and substance P containing axons in the cat celiac ganglion, which points to early interest in its neurological effects, but further focused research on its broader modulatory roles in neurological diseases is not apparent. ncats.io

Exploratory Research in Oncological Contexts

A comprehensive review of scientific literature and databases does not yield any studies or reports on exploratory research of this compound within oncological contexts. There is no available information to suggest that this compound has been investigated for any potential therapeutic or adverse role in cancer research.

Research into Antimicrobial and Anti-infective Applications

There is no available scientific literature or research data to indicate that this compound has been a subject of investigation for antimicrobial or anti-infective properties. Its known classification and research history are restricted to its effects as a stimulant.

Historical Perspectives on this compound as a Respiratory Stimulant: Academic Re-evaluation

This compound has a historical background as a respiratory stimulant. wikipedia.orgdrugfuture.com First synthesized in 1927, it was later marketed in Europe under trade names such as Karion and Spiractin. wikipedia.orgdrugfuture.com Its primary therapeutic application was as a respiratory stimulant. drugfuture.com However, the monograph for this compound has since been retired, indicating that it is no longer subject to revision or updates and is likely not in current mainstream clinical use. drugfuture.com This historical status suggests that while it was once considered a viable agent, it has been superseded by other therapies. A modern academic re-evaluation of its efficacy and mechanisms compared to current respiratory stimulants is not prominent in recent literature.

Emerging Research in Other Theoretical Disease Models (e.g., Urinary Tract Infections)

No emerging or historical research was found that investigates the use of this compound in theoretical or clinical models of other diseases, such as urinary tract infections. The scope of its investigation appears to have been limited to its role as a central nervous system and respiratory stimulant.

Mentioned Compounds

| Compound Name | Synonyms/Codes | Chemical Formula |

| This compound | Karion, Spiractin, Nu-582, NA-66 | C₁₂H₂₁NO |

| Substance P | C₆₃H₉₈N₁₈O₁₃S | |

| Vasoactive Intestinal Polypeptide | VIP | C₁₄₇H₂₃₈N₄₄O₄₁S |

Table 1: Chemical and Identifier Information for this compound.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(1-Piperidinylmethyl)cyclohexanone | drugfuture.comnih.gov |

| CAS Registry Number | 534-84-9 | drugfuture.comnih.gov |

| Molecular Formula | C12H21NO | drugfuture.comnih.gov |

| Molecular Weight | 195.30 g/mol | drugfuture.comnih.gov |

| Therapeutic Category | Respiratory stimulant, Psychostimulant | ncats.iowikipedia.orgdrugfuture.com |

| Trademarks | Karion, Spiractin | medkoo.comdrugfuture.com |

Future Directions and Research Gaps in Pimeclone Studies

Integration of Advanced Omics Technologies in Pimeclone Mechanism Research

To deepen the understanding of this compound's biological effects, particularly as a Pim-1 kinase inhibitor, the integration of advanced "omics" technologies is a critical future direction. nih.govmedchemexpress.com These high-throughput methods allow for a comprehensive, system-wide analysis of the molecular changes induced by the compound.

Transcriptomics: RNA-sequencing (RNA-seq) can be employed to create a global profile of gene expression changes in cells treated with this compound. This can reveal the downstream signaling pathways modulated by Pim-1 kinase inhibition. For instance, studies on other kinase inhibitors have used transcriptomics to identify the upregulation or downregulation of genes involved in cell cycle progression and apoptosis. nih.gov

Proteomics: Quantitative proteomics techniques, such as mass spectrometry-based approaches, can identify and quantify thousands of proteins, providing a direct look at the cellular machinery affected by this compound. This includes analyzing changes in the phosphorylation status of proteins downstream of Pim-1, which is crucial for understanding its kinase-dependent effects. nih.gov The integration of proteomics is a key component of systems biology. mdpi.com

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can uncover metabolic reprogramming induced by this compound. mdpi.com This is particularly relevant as kinases are known to influence cellular metabolism. Integrated analysis of metabolomics and transcriptomics can provide a detailed perspective on the induced mechanisms of action. mdpi.com

Multi-omics Integration: The true power of these technologies lies in their integration. researchgate.net A multi-omics approach, combining transcriptomic, proteomic, and metabolomic data, can construct a comprehensive model of this compound's mechanism of action. nih.gov This can help identify novel biomarkers for the compound's activity and potential resistance mechanisms.

Table 1: Application of Omics Technologies in this compound Research

| Omics Technology | Key Data Generated | Research Application for this compound |

|---|---|---|

| Transcriptomics | Differential gene expression profiles | Identify downstream gene networks regulated by this compound-mediated Pim-1 inhibition. |

| Proteomics | Changes in protein abundance and post-translational modifications (e.g., phosphorylation) | Map the specific signaling pathways affected by this compound and identify direct and indirect protein targets. |

| Metabolomics | Alterations in cellular metabolite levels | Uncover changes in metabolic pathways and cellular energy states resulting from this compound treatment. |

| Integrated Omics | Comprehensive network models of molecular changes | Provide a holistic understanding of this compound's mechanism of action, identify biomarkers, and predict cellular responses. |

Computational Drug Design and Virtual Screening for Novel this compound-Based Scaffolds

Computational techniques are essential for accelerating the discovery of new chemical entities. For this compound, these methods can be used to design novel analogs with potentially improved potency, selectivity, and drug-like properties targeting Pim-1 kinase.

Virtual Screening: Large chemical libraries can be screened in silico to identify compounds with scaffolds similar to this compound or that are predicted to bind to the ATP-binding site of Pim-1 kinase. nih.govacs.orgmdpi.com Hierarchical multistage virtual screening, which combines methods like support vector machines and pharmacophore-based screening, has been successfully used to find novel Pim-1 inhibitors. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound and its analogs with their biological activity. nih.gov These models can then be used to predict the potency of newly designed compounds, guiding the synthesis of the most promising candidates. vensel.org

De Novo Design: Generative neural networks and other artificial intelligence approaches can design entirely new molecular scaffolds that fit the structural and chemical constraints of the Pim-1 kinase binding pocket. nih.govresearchgate.net This approach can lead to the discovery of innovative inhibitors with novel intellectual property. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the interaction between this compound analogs and Pim-1 kinase over time, providing insights into the binding dynamics and helping to refine the design of more effective inhibitors. vensel.orgfrontiersin.org

Table 2: Computational Approaches for Developing this compound-Based Scaffolds

| Computational Method | Purpose | Expected Outcome for this compound Research |

|---|---|---|

| Virtual Screening | Identify potential hit compounds from large databases. | Rapid identification of commercially available or easily synthesizable compounds with predicted Pim-1 inhibitory activity. |

| QSAR Modeling | Establish a correlation between chemical structure and biological activity. | Predictive models to guide the design of this compound analogs with enhanced potency. |

| De Novo Design | Generate novel molecular structures computationally. | Discovery of new, patentable chemical scaffolds for Pim-1 inhibition. |

| Molecular Dynamics | Simulate the dynamic interactions between a ligand and its target protein. | A deeper understanding of the binding mode and stability of this compound analogs, leading to improved inhibitor design. |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

To accurately study the biological effects of this compound and its analogs, it is crucial to move beyond traditional two-dimensional (2D) cell culture systems. The development and use of more physiologically relevant models is a key research gap.

3D Spheroids and Organoids: Cancer cells grown as three-dimensional (3D) spheroids or patient-derived organoids better recapitulate the complexity of tumors, including cell-cell interactions and the tumor microenvironment. frontiersin.orgnih.gov These models are invaluable for testing the efficacy of this compound-based compounds in a more realistic setting. nih.gov Organoids can be derived from various tissues and have been shown to be effective in identifying drug targets. frontiersin.orgucsd.edu

Co-culture Systems: Developing co-culture models that include immune cells, fibroblasts, and endothelial cells alongside cancer cells can help to understand how the tumor microenvironment influences the response to this compound. Since organoids are often composed of pure epithelial cells, co-culture systems are needed to assess effects on non-epithelial cells. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs that have specific genetic alterations relevant to Pim-1 signaling can provide powerful in vivo platforms to study the long-term effects and efficacy of this compound analogs.

Xenograft Models: Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor. These models are crucial for preclinical evaluation of this compound-based therapies and for correlating in vitro findings with in vivo responses. One study showed that overexpressing Pim-1 in prostate cancer cells led to tumor invasion in a xenograft model. nih.gov

Collaborative Research Opportunities and Data Sharing Initiatives

The complexity of kinase inhibitor research necessitates a collaborative approach to maximize progress. Fostering partnerships and promoting open data are crucial for advancing the study of this compound and its derivatives.

Academic-Industry Collaborations: Partnerships between academic research institutions and pharmaceutical companies can accelerate the translation of basic science discoveries into clinical applications. crisprmedicinenews.com Such collaborations can leverage the biological insights from academia and the drug development expertise of industry. datadynamicsinc.com

Data Sharing Platforms: The establishment of public databases for sharing screening data, structure-activity relationships, and omics data from this compound studies is essential. Initiatives like the GSK Published Kinase Inhibitor Set (PKIS) demonstrate the value of making inhibitor sets and associated data openly available to the research community to catalyze new discoveries. nih.gov Sharing clinical trial data is also vital for transparency and scientific advancement. nationalacademies.orgimmuta.com

Research Consortia: The formation of research consortia focused on Pim kinases could bring together experts from various disciplines to tackle key questions in the field. These consortia can pool resources, share unpublished data, and coordinate large-scale studies that would be difficult for a single lab to perform. nih.gov The Observational Health Data Sciences and Informatics (OHDSI) program is an example of a successful collaborative initiative. datadynamicsinc.com Such efforts can reduce development timelines and costs. datadynamicsinc.com

常见问题

Q. What standardized protocols are recommended for synthesizing Pimeclone and verifying its purity?

To synthesize this compound, researchers should employ well-documented methods such as multi-step organic synthesis, often involving nucleophilic substitution or catalytic coupling reactions. Key steps include:

- Reaction Optimization : Vary temperature, solvent polarity, and catalyst loadings to maximize yield .

- Purity Assessment : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 250–300 nm) and compare retention times against reference standards. Confirm purity ≥95% via integration of chromatographic peaks .

- Structural Confirmation : Combine NMR (e.g., ¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) to validate molecular structure .

Q. How should researchers characterize this compound’s physicochemical properties for preclinical studies?

A systematic approach includes:

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and logP determination via octanol-water partitioning .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .

- Crystallinity : Use X-ray diffraction (XRD) to identify polymorphic forms, which may impact bioavailability .

Advanced Research Questions

Q. What experimental designs are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) :

- Population : Select in vitro cellular models (e.g., cancer cell lines for antitumor studies).

- Intervention : Synthesize derivatives with modified functional groups (e.g., halogen substitutions).

- Comparison : Benchmark against parent this compound and existing analogs.

- Outcome : Measure IC₅₀ values via MTT assays and correlate with computational docking results (AutoDock Vina) to identify key binding interactions .

Q. How can conflicting pharmacokinetic data for this compound across studies be resolved?

Address discrepancies using:

- Meta-Analysis : Pool data from preclinical trials (rodent and non-rodent models) to assess interspecies variability. Use random-effects models to account for heterogeneity .

- Dose Normalization : Adjust for differences in administration routes (e.g., oral vs. intravenous) and bioavailability .

- Analytical Harmonization : Validate LC-MS/MS methods across labs using shared reference standards to minimize technical variability .

Q. What methodologies are recommended to optimize this compound’s solubility for in vivo applications?

Strategies include:

- Co-Solvent Systems : Test combinations of PEG-400 and Labrasol® (20–40% v/v) to enhance aqueous solubility .

- Nanonization : Reduce particle size to <200 nm via wet milling, followed by dynamic light scattering (DLS) to confirm uniformity .

- Solid Dispersion : Formulate with hydrophilic carriers (e.g., HPMCAS) and characterize via differential scanning calorimetry (DSC) to confirm amorphous state .

Methodological and Analytical Questions

Q. How can researchers systematically review existing literature on this compound to identify knowledge gaps?

Follow these steps:

- Database Searches : Use SciFinder and PubMed with keywords (e.g., "this compound AND pharmacokinetics") and Boolean operators to filter studies (2015–2025) .

- Critical Appraisal : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust experimental designs .

- Gap Analysis : Tabulate findings (see Table 1) to highlight underinvestigated areas (e.g., long-term toxicity, metabolite profiling) .

Table 1 : Literature gaps in this compound research

| Parameter | Number of Studies (2015–2025) | Key Omissions |

|---|---|---|

| Toxicity (Chronic) | 8 | Dosing >28 days |

| Metabolite ID | 12 | Human-specific metabolites |

| Drug-Drug Interactions | 5 | CYP450 enzyme modulation |

Q. What strategies ensure reproducibility in this compound-related experiments?

- Detailed Protocols : Document reaction conditions (molar ratios, stirring time) and instrument calibration data (e.g., NMR shim settings) .

- Open Data : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or Figshare for peer validation .

- Negative Controls : Include solvent-only and catalyst-free replicates to rule out artifacts .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in this compound trials involving animal models?

- IACUC Approval : Submit study designs (dose ranges, endpoints) for institutional review, adhering to ARRIVE guidelines for reporting .

- 3Rs Compliance : Apply Reduction (minimize sample size via power analysis), Replacement (use in silico models where possible), and Refinement (non-invasive imaging) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。